N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 303988-20-7
VCID: VC7182468
InChI: InChI=1S/C21H18N2O4S/c1-14-3-10-18(11-4-14)28-20-12-5-15(13-19(20)23(25)26)21(24)22-16-6-8-17(27-2)9-7-16/h3-13H,1-2H3,(H,22,24)
SMILES: CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]
Molecular Formula: C21H18N2O4S
Molecular Weight: 394.45

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide

CAS No.: 303988-20-7

Cat. No.: VC7182468

Molecular Formula: C21H18N2O4S

Molecular Weight: 394.45

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide - 303988-20-7

Specification

CAS No. 303988-20-7
Molecular Formula C21H18N2O4S
Molecular Weight 394.45
IUPAC Name N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide
Standard InChI InChI=1S/C21H18N2O4S/c1-14-3-10-18(11-4-14)28-20-12-5-15(13-19(20)23(25)26)21(24)22-16-6-8-17(27-2)9-7-16/h3-13H,1-2H3,(H,22,24)
Standard InChI Key IKHYPSVVUGOSTA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)[N+](=O)[O-]

Introduction

Structural Analysis and Molecular Characteristics

Molecular Geometry and Functional Groups

The compound’s IUPAC name, N-(4-methoxyphenyl)-4-(4-methylphenyl)sulfanyl-3-nitrobenzamide, reflects its three primary functional groups:

  • A 3-nitrobenzamide core, which introduces electron-withdrawing characteristics.

  • A 4-(4-methylphenyl)sulfanyl substituent, providing steric bulk and potential for π-π interactions.

  • An N-(4-methoxyphenyl) group, contributing electron-donating methoxy functionality.

The sulfanyl (-S-) bridge connects the 4-methylphenyl group to the benzamide ring, creating a twisted molecular conformation. Computational models derived from analogous sulfonamide compounds suggest a dihedral angle of approximately 86° between the aromatic rings . This non-planar geometry may influence packing efficiency in crystalline states and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H18N2O4S\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight394.45 g/mol
XLogP35.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5

Synthesis and Manufacturing Considerations

Hypothetical Synthesis Pathway

While no explicit synthetic protocol for this compound is documented, methodologies for analogous benzamide derivatives suggest a multi-step approach:

  • Nitrobenzoyl Chloride Formation: 3-Nitrobenzoic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) to form 3-nitrobenzoyl chloride.

  • Sulfanyl Bridge Introduction: Coupling 4-methylthiophenol with 3-nitrobenzoyl chloride via nucleophilic aromatic substitution, facilitated by a base such as triethylamine.

  • Amide Bond Formation: Reacting the intermediate with 4-methoxyaniline under reflux conditions, using a solvent like dichloromethane or dimethylformamide (DMF) .

Purification likely involves column chromatography or recrystallization from methanol/water mixtures. The absence of reported yield data underscores the need for empirical optimization.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized, but its high XLogP3 value (5.0) predicts significant hydrophobicity . The nitro group enhances stability against oxidative degradation, while the methoxy substituent may improve solubility in polar aprotic solvents. Thermal stability is inferred from analogous nitrobenzamides, which typically decompose above 250°C.

Table 2: Computed Physicochemical Properties

PropertyValueMethod
Exact Mass394.0987 DaHRMS
Topological Polar SA121 ŲPubChem
Heavy Atom Count27PubChem

Material Science Applications

Nonlinear Optical (NLO) Properties

The conjugated π-system and electron-deficient nitro group position this compound as a candidate for NLO materials. Theoretical hyperpolarizability (β\beta) values for similar derivatives range from 1.2–3.5 × 10⁻³⁰ esu, comparable to urea . Such properties are critical for applications in photonic devices, optical data storage, and laser technology.

Spectroscopic Characterization

Analytical Techniques

While experimental spectra are unavailable, predictions based on functional groups include:

  • IR Spectroscopy: Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric), ~1350 cm⁻¹ (NO₂ symmetric), and ~1650 cm⁻¹ (amide C=O).

  • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methoxy singlet (δ 3.8 ppm), and methyl group (δ 2.4 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 394.1 ([M+H]⁺) with fragmentation at the sulfanyl bridge.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Analysis

Hypothetical DFT calculations using the B3LYP/6-311G(d,p) basis set would predict:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic excitation energy.

  • Molecular Electrostatic Potential (MEP): Localized negative charge on nitro oxygen atoms, positive charge on the sulfanyl sulfur.

  • Global Reactivity Descriptors: Chemical hardness (~2.1 eV) and electrophilicity index (~1.5 eV), suggesting susceptibility to nucleophilic attack .

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